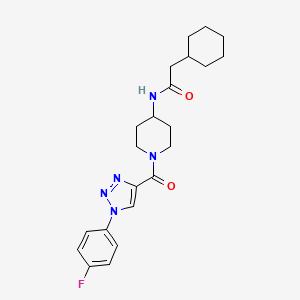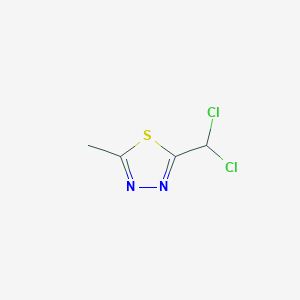![molecular formula C22H23NO2S B2742353 N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylbutanamide CAS No. 2380183-47-9](/img/structure/B2742353.png)
N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylbutanamide, commonly known as THPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. THPB is a selective agonist of the G protein-coupled receptor 40 (GPR40), which is known to play a crucial role in glucose homeostasis and insulin secretion.
作用機序
THPB exerts its pharmacological effects by binding to and activating N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylbutanamide, which is primarily expressed in pancreatic beta cells. Activation of N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylbutanamide by THPB leads to the release of intracellular calcium ions, which triggers the exocytosis of insulin-containing vesicles and enhances GSIS. THPB has also been shown to activate other signaling pathways, such as the protein kinase A (PKA) and protein kinase C (PKC) pathways, which further potentiate its insulinotropic effects.
Biochemical and Physiological Effects
THPB has been shown to enhance insulin secretion in a glucose-dependent manner, which means that it only stimulates insulin release in the presence of elevated glucose levels. This property makes THPB a desirable therapeutic agent for T2DM, as it can prevent hypoglycemia, a common side effect of other insulinotropic agents. THPB has also been found to improve glucose tolerance and insulin sensitivity in animal models of T2DM.
実験室実験の利点と制限
One of the main advantages of THPB is its selectivity for N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylbutanamide, which minimizes off-target effects and reduces the risk of adverse reactions. Additionally, THPB has a long half-life, which makes it suitable for chronic administration. However, THPB is a relatively new compound, and its safety and efficacy in humans have not been fully established. Furthermore, the synthesis of THPB is complex and time-consuming, which may limit its availability for research purposes.
将来の方向性
There are several future directions for the research and development of THPB. One area of interest is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the investigation of the long-term safety and efficacy of THPB in humans, which will require extensive clinical trials. Additionally, the potential therapeutic applications of THPB in other metabolic disorders, such as obesity and metabolic syndrome, warrant further investigation. Finally, the development of more potent and selective N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylbutanamide agonists based on the structure of THPB may lead to the discovery of novel therapeutic agents for T2DM and other metabolic disorders.
Conclusion
In conclusion, THPB is a promising compound with potential applications in the treatment of T2DM and other metabolic disorders. Its selectivity for N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylbutanamide, glucose-dependent insulinotropic effects, and long half-life make it an attractive therapeutic agent. However, further research is needed to fully understand its mechanism of action, safety, and efficacy in humans. The future directions for THPB research include optimization of the synthesis method, clinical trials, investigation of its therapeutic potential in other metabolic disorders, and the development of novel N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylbutanamide agonists.
合成法
The synthesis of THPB involves the reaction of 4-(thiophen-2-yl)benzaldehyde with 2-bromo-2-phenylbutan-1-ol in the presence of a base, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.
科学的研究の応用
THPB has been extensively studied for its potential application in the treatment of type 2 diabetes mellitus (T2DM). It has been shown to enhance glucose-stimulated insulin secretion (GSIS) in pancreatic beta cells, which makes it a promising therapeutic agent for the management of T2DM. Additionally, THPB has been found to improve glucose tolerance and insulin sensitivity in animal models of T2DM.
特性
IUPAC Name |
N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO2S/c1-2-19(16-7-4-3-5-8-16)22(25)23-15-20(24)17-10-12-18(13-11-17)21-9-6-14-26-21/h3-14,19-20,24H,2,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNFHIPAFHFNSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=CC=C(C=C2)C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-2-phenylbutanamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(Methylsulfanyl)-5-(5-morpholino-2-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2742271.png)
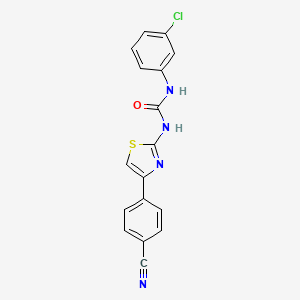
![Oxolan-3-yl-[3-(2-propan-2-ylbenzimidazol-1-yl)azetidin-1-yl]methanone](/img/structure/B2742274.png)
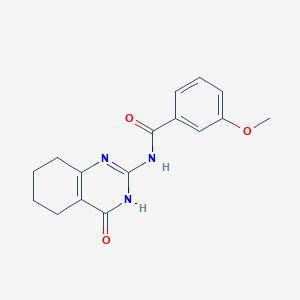
![methyl 4-{(E)-[(6-tert-butyl-7-oxo[1,2,4]triazolo[4,3-b][1,2,4]triazin-8(7H)-yl)imino]methyl}benzoate](/img/structure/B2742276.png)
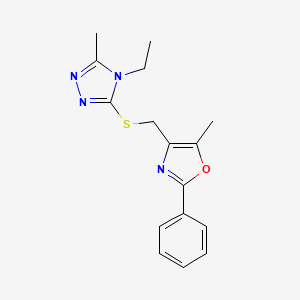
![6-(2-methoxybenzyl)-2-((3-methoxybenzyl)thio)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B2742278.png)
![8-[4-(thiophen-2-yl)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B2742280.png)
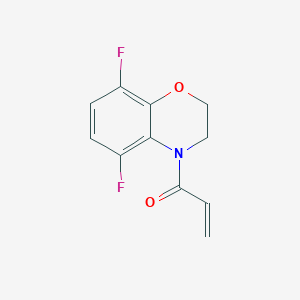
![N-(2-(2,3-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methoxybenzamide](/img/structure/B2742285.png)
